3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
443353-69-3 |
|---|---|
Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.52 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-28-11-9-23-20(26)15-5-6-16-17(13-15)24-22(31)25(21(16)27)10-8-14-4-7-18(29-2)19(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,26)(H,24,31) |
InChI Key |
JDLHVIKBXYYLCT-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC(=C(C=C3)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenethylamine and various quinazoline precursors. The key steps may involve:
Condensation reactions: to form the quinazoline core.
Thionation: to introduce the thioxo group.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvent selection: to enhance solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the oxo or thioxo groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests potential inhibition of kinases or other enzymes involved in cellular signaling pathways. The methoxy and thioxo groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The quinazoline core distinguishes this compound from triazine- and pyrazolo-triazine-based analogs (e.g., compounds in and ). For example:
- Triazine Derivatives : Pyrazolo[3,4-e][1,2,4]triazines () feature a triazine ring fused to a pyrazole moiety. These lack the pyrimidine-benzene fusion of quinazolines, which alters electronic distribution and steric bulk.
- Pyrazolo-Triazines: Synthesized via selective hydrazinolysis and cyclization (), these compounds prioritize nitrogen-rich cores, whereas the quinazoline derivative here incorporates sulfur (thioxo group) for enhanced electrophilicity .
Substituent Effects
- Methoxy Groups: The 3,4-dimethoxyphenethyl and 2-methoxyethyl groups in the target compound contrast with the hydroxyl and oxo substituents in pyrazolo-triazines ().
- Thioxo Functionality : The 2-thioxo group in the quinazoline derivative may confer distinct reactivity (e.g., nucleophilic substitution) compared to oxygen-based analogs, as seen in sulfur-containing triazine derivatives () .
Comparative Data Table
Research Implications
The structural distinctions between the quinazoline derivative and triazine analogs underscore the importance of core heterocycle selection in drug design. For instance:
- Quinazolines may offer superior metabolic stability compared to triazines due to their fused aromatic system.
- Methoxy substituents could position the target compound for central nervous system (CNS) targeting, whereas hydroxylated triazines () may favor hydrophilic interactions .
Further studies comparing pharmacokinetic profiles and target binding affinities are warranted, leveraging methodologies from ’s LC/MS-based metabolite screening to identify minor bioactive derivatives .
Biological Activity
The compound 3-(3,4-dimethoxyphenethyl)-N-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of hybrid compounds with potential therapeutic applications. Its structure suggests various biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes:
- A quinazoline core that is known for its diverse pharmacological properties.
- Methoxyphenethyl and methoxyethyl substituents , which may enhance its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
1. Anticancer Activity
Studies have shown that derivatives of quinazoline compounds often possess significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound is thought to act through the inhibition of topoisomerase II (topoII), an enzyme critical for DNA replication and repair. By disrupting the action of topoII, the compound can induce DNA damage and subsequently trigger apoptosis in cancer cells .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties against a range of pathogens.
- In Vitro Studies : Testing against various Gram-positive and Gram-negative bacteria has shown promising results, indicating that it could serve as an effective antibacterial agent .
Case Studies
A series of experiments were conducted to evaluate the biological activity of the compound:
-
Cell Proliferation Assays : The compound was tested on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
Cell Line IC50 (μM) Mechanism MCF-7 5.2 TopoII inhibition HeLa 6.8 Apoptosis induction -
Antibacterial Testing : The compound was evaluated against common bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined to assess efficacy.
Bacterial Strain MIC (μg/mL) E. coli 15 S. aureus 10
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Substituents : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.
- Core Structure : The quinazoline moiety is crucial for its interaction with topoII and other cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
